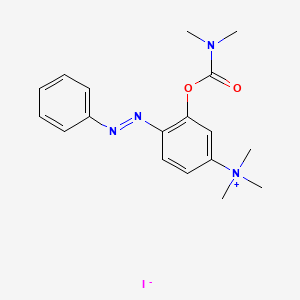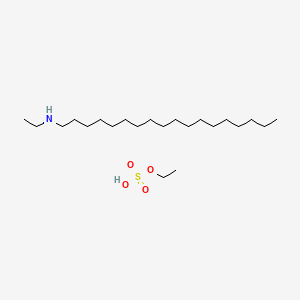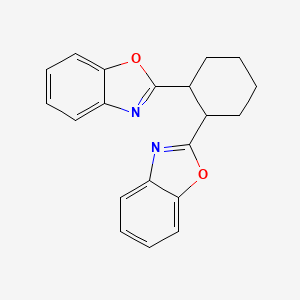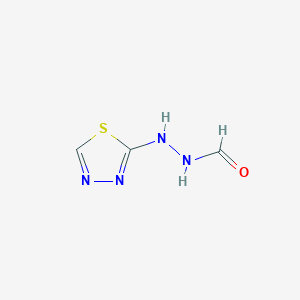
Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- is a chemical compound with the molecular formula C3H4N4OS. It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives, including Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)-, typically involves the reaction of hydrazonoyl halides with various reagents. One common method is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogens, alkylating agents; reactions often conducted under reflux conditions in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted thiadiazole compounds .
Applications De Recherche Scientifique
Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms . In cancer cells, it may induce apoptosis by activating caspase enzymes and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,3,4-thiadiazol-2-amine: Known for its antimicrobial and antifungal activities.
1,2,4-Thiadiazole derivatives: Exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
Hydrazinecarboxaldehyde, 2-(1,3,4-thiadiazol-2-yl)- is unique due to its specific structural features and the presence of both hydrazine and thiadiazole moieties, which contribute to its diverse reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propriétés
Formule moléculaire |
C3H4N4OS |
|---|---|
Poids moléculaire |
144.16 g/mol |
Nom IUPAC |
N-(1,3,4-thiadiazol-2-ylamino)formamide |
InChI |
InChI=1S/C3H4N4OS/c8-1-4-6-3-7-5-2-9-3/h1-2H,(H,4,8)(H,6,7) |
Clé InChI |
RZQINLMJYQSBPH-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(S1)NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


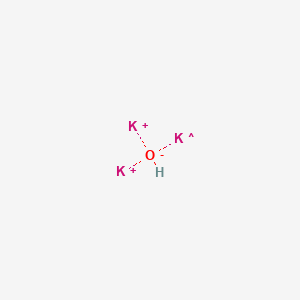

![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13783078.png)
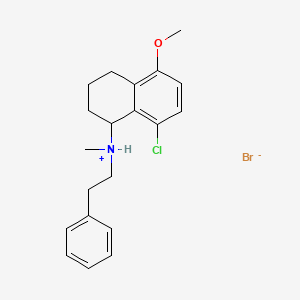

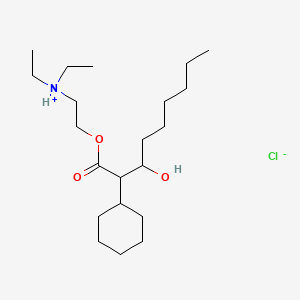
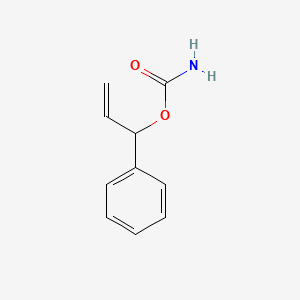

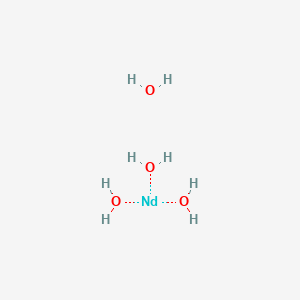
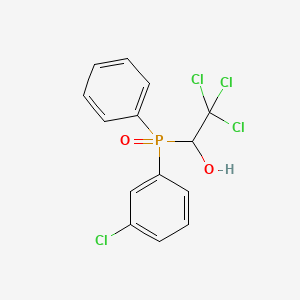
![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)
